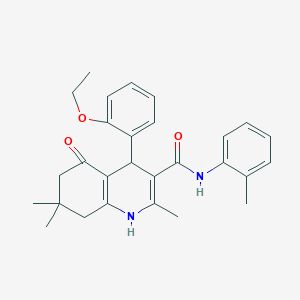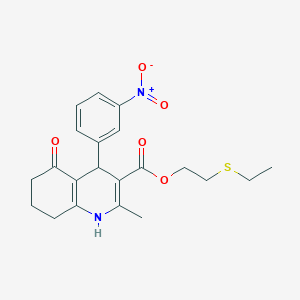![molecular formula C18H12N4O2 B4985397 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide (abbreviated as PBI-05204) is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic properties. PBI-05204 is a synthetic derivative of the natural product, resveratrol, which is found in red wine and has been studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to have multiple mechanisms of action, including the inhibition of various enzymes and signaling pathways. One of the primary targets of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is the enzyme, phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can increase cGMP levels, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects. N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation models have shown that N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is its potential broad-spectrum therapeutic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide.
Direcciones Futuras
There are several potential future directions for the study of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide. One area of interest is the potential use of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide as a combination therapy with other anti-cancer drugs. Another area of interest is the potential use of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide in vivo.
Métodos De Síntesis
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 4-bromo-2-fluorophenol to form a benzoxazole intermediate, which is then reacted with 4-pyridineboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with isonicotinamide to yield N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide.
Aplicaciones Científicas De Investigación
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been studied for its potential therapeutic properties in various disease models, including cancer, inflammation, and neurodegenerative diseases. In cancer models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation models have shown that N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to protect against neuronal damage caused by oxidative stress.
Propiedades
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-17(12-3-7-19-8-4-12)21-14-1-2-16-15(11-14)22-18(24-16)13-5-9-20-10-6-13/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVIHWDUCLOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)N=C(O2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)




![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B4985412.png)
